

A Comparative Guide to the DFT and TD-DFT Analysis of Cyanoindole Compounds

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For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group to the indole scaffold significantly influences its electronic and photophysical properties, making cyanoindole derivatives a subject of intense research in medicinal chemistry and materials science. This guide provides a comparative analysis of various cyanoindole compounds, leveraging experimental data and theoretical calculations from recent studies. The focus is on the interplay between molecular structure, spectroscopic behavior, and computational predictions using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Performance Comparison: Spectroscopic and Computational Data

The following tables summarize key experimental and computational data for a selection of cyanoindole derivatives, offering a quantitative comparison of their photophysical and electronic properties.

Table 1: Experimental Photophysical Properties of Selected Cyanoindole Derivatives



Compoun d	Solvent	Absorptio n Max (λabs, nm)	Emission Max (λem, nm)	Fluoresce nce Quantum Yield (ΦF)	Fluoresce nce Lifetime (τ, ns)	Referenc e
4- Cyanotrypt ophan (4- CN-Trp)	Phosphate Buffer (pH 6.86)	~295	~355	High	-	[1]
4- Cyanoindol e-2'- deoxyribon ucleoside (4CIN)	-	Superior to 2APN	-	Superior to 2APN	-	[2][3]
2- Cyanoindol e (2-CI)	H2O	~285	~330	< 0.001	-	[4]
3- Cyanoindol e (3-Cl)	H2O	~280	-	< 0.001	-	[4]
4- Cyanoindol e (4-CI)	H2O	>310	~390	Higher than indole	-	[4]
5- Cyanoindol e (5-CI)	H2O	~280	~360	-	-	[4]
6- Cyanoindol e (6-CI)	H2O	~290	~385	-	-	[4]
7- Cyanoindol e (7-Cl)	H2O	>310	~415	-	-	[4]



3-Cyano-1- (phenylsulf onyl)indole	-	292, 263, 217	-	-	-	[5]
2-Cyano-1- (phenylsulf onyl)indole	-	-	-	-	-	[5]
2,3- Dicyano-1- (phenylsulf onyl)indole	-	-	-	-	-	[5]

Note: "-" indicates data not specified in the cited literature.

Table 2: DFT/TD-DFT Calculated Properties of Selected Cyanoindole Derivatives



Compoun d	Function al/Basis Set	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Calculate d λabs (nm)	Referenc e
4- Cyanotrypt ophan (4- CN-Trp)	TD- B3LYP/cc- pVDZ	-	-	-	Matches experiment al	[1]
3-Cyano-1- (phenylsulf onyl)indole	DFT optimized	-	-	-	-	[5][6]
2-Cyano-1- (phenylsulf onyl)indole	DFT optimized	-	-	-	-	[5][6]
2,3- Dicyano-1- (phenylsulf onyl)indole	DFT optimized	-	-	-	-	[5][6]
New Indole Derivatives (6c, 7d)	B3LYP/6- 311G(d,p)	Reported	Reported	Reported	Calculated	[7]

Note: "-" indicates data not specified in the cited literature. The accuracy of calculated absorption wavelengths is often dependent on the chosen functional and solvent model.

Experimental and Computational Methodologies

A summary of the typical experimental and computational protocols employed in the analysis of cyanoindole compounds is provided below.

Synthesis and Spectroscopic Characterization

The synthesis of cyanoindole derivatives often involves multi-step reactions starting from commercially available indoles.[8] Characterization is typically performed using a suite of spectroscopic techniques:



- Nuclear Magnetic Resonance (NMR):1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[8][9]
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups, such as the nitrile (C≡N) stretch.[8][9]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
- UV-Visible Absorption Spectroscopy: The absorption spectra are recorded to determine the wavelength of maximum absorption (λabs).[4]
- Fluorescence Spectroscopy: Emission spectra, fluorescence quantum yields, and lifetimes are measured to characterize the photophysical properties of the compounds.[1][4]

Computational Details: DFT and TD-DFT

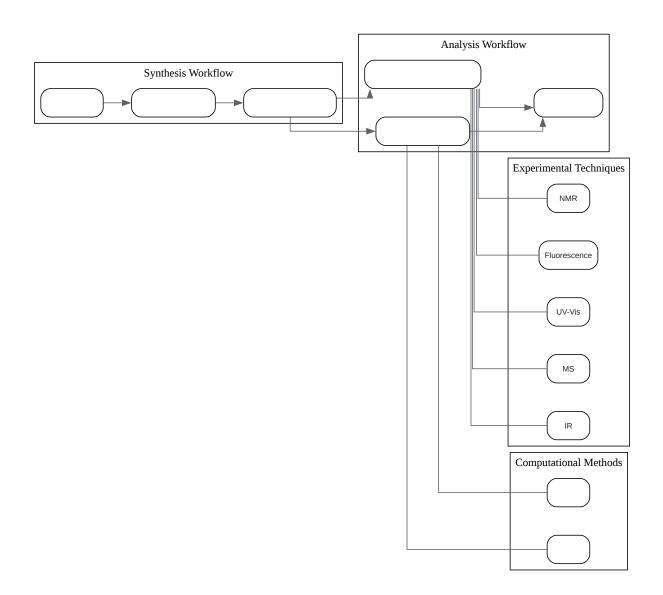
Theoretical calculations provide valuable insights into the electronic structure and excited-state properties of cyanoindole compounds.

- Geometry Optimization: The ground-state geometries of the molecules are typically optimized using DFT methods, with the B3LYP functional being a popular choice.[5][7][10]
- Electronic Properties: Frontier molecular orbitals (HOMO and LUMO) and their energy gaps are calculated to understand the electronic transitions.[5][7]
- Excited State Calculations: TD-DFT is employed to calculate the vertical excitation energies and theoretical absorption spectra, which can then be compared with experimental data.[1] [7][11][12] The choice of functional and basis set is crucial for obtaining accurate results.[12]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of cyanoindole compounds.

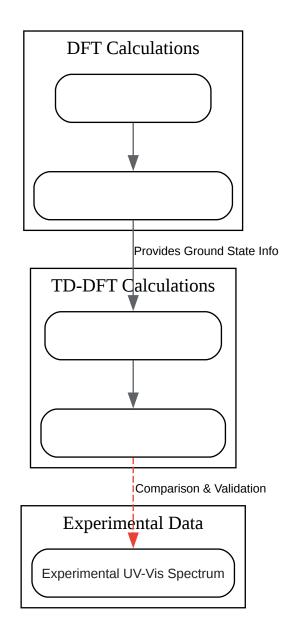




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Caption: General workflow for the synthesis and analysis of cyanoindole compounds.





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Caption: Logical relationship between DFT, TD-DFT, and experimental data.

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